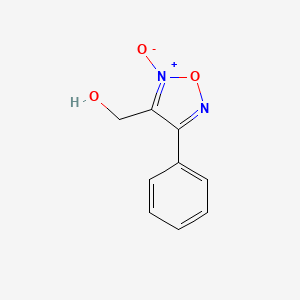

3-(hydroxymethyl)-4-phenyl-1,2,5-oxadiazole 2-oxide

描述

属性

IUPAC Name |

(2-oxido-4-phenyl-1,2,5-oxadiazol-2-ium-3-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c12-6-8-9(10-14-11(8)13)7-4-2-1-3-5-7/h1-5,12H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSQJNPRERPSLPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NO[N+](=C2CO)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10327811 | |

| Record name | NSC688494 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10327811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135733-30-1 | |

| Record name | NSC688494 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10327811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(hydroxymethyl)-4-phenyl-1,2,5-oxadiazole 2-oxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydroxymethyl-substituted hydrazine with a phenyl-substituted nitrile oxide. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to promote cyclization, resulting in the formation of the desired oxadiazole compound.

Industrial Production Methods

While specific industrial production methods for 3-(hydroxymethyl)-4-phenyl-1,2,5-oxadiazole 2-oxide are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography to obtain the pure compound.

化学反应分析

Types of Reactions

3-(hydroxymethyl)-4-phenyl-1,2,5-oxadiazole 2-oxide can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.

Reduction: The nitro group in the oxadiazole ring can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products

Oxidation: 3-(carboxymethyl)-4-phenyl-1,2,5-oxadiazole 2-oxide.

Reduction: 3-(hydroxymethyl)-4-phenyl-1,2,5-oxadiazole 2-amine.

Substitution: 3-(hydroxymethyl)-4-(nitrophenyl)-1,2,5-oxadiazole 2-oxide or 3-(hydroxymethyl)-4-(halophenyl)-1,2,5-oxadiazole 2-oxide.

科学研究应用

3-(hydroxymethyl)-4-phenyl-1,2,5-oxadiazole 2-oxide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

Medicine: Explored for its potential as an anti-inflammatory agent and its ability to inhibit certain enzymes.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

作用机制

The mechanism of action of 3-(hydroxymethyl)-4-phenyl-1,2,5-oxadiazole 2-oxide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to interfere with the synthesis of bacterial cell walls. The compound may also inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

相似化合物的比较

Comparison with Structural Analogs

Substituent-Driven Physicochemical Properties

The substituents on the 1,2,5-oxadiazole 2-oxide scaffold significantly influence melting points, solubility, and stability:

Key Trends :

- Polar groups (e.g., hydroxymethyl, hydroxybenzoyl) increase melting points and solubility via hydrogen bonding.

- Bulky aliphatic chains (e.g., methylpiperidine) reduce crystallinity and enhance membrane permeability.

- Hydrazone/ester substituents lower thermal stability but enable conjugation for targeted drug delivery.

Neuroprotection and BBB Penetration

- Compound 4h : The 4-methylpiperidinyl group confers lipophilicity, enabling blood-brain barrier (BBB) crossing. This derivative showed neuroprotective effects in preclinical models .

- 3-(Hydroxymethyl)-4-phenyl-1,2,5-oxadiazole 2-oxide : Serves as a precursor to 4h, highlighting its role in optimizing CNS drug candidates .

Anticancer and Anti-thrombotic Activity

- VEGFR-2 Inhibitors (e.g., 6h) : Incorporation of bromophenyl and pyrazolo-pyrimidine moieties enhances kinase inhibition, with IC₅₀ values <1 µM against cancer cell lines .

- NO/H₂S Hybrid Donors: The hydroxymethyl derivative is used to synthesize dual gasotransmitter donors, showing promise in preventing atherothrombotic events .

Structural and Energetic Comparisons

- 3-Cyano-4-azido-1,2,5-oxadiazole 2-Oxide (CAziFO): Features a cyano-azido substitution, studied via gas electron diffraction (GED). Its planar geometry and high density (1.81 g/cm³) make it suitable for energetic materials, contrasting with the hydroxymethyl derivative’s medicinal focus .

- Compound 7 (Energetic Material) : Combines nitroimidazole and furoxan moieties, achieving detonation velocity (D = 8.9 km/s) comparable to RDX, highlighting the scaffold’s versatility .

生物活性

3-(Hydroxymethyl)-4-phenyl-1,2,5-oxadiazole 2-oxide is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Properties

- Molecular Formula : C9H8N2O3

- Molecular Weight : 192.17 g/mol

- CAS Number : 135733-30-1

The compound features a five-membered ring containing two nitrogen atoms and one oxygen atom, with a hydroxymethyl group at the 3-position and a phenyl group at the 4-position. This unique substitution pattern contributes to its biological activity.

Synthesis Methods

The synthesis of 3-(hydroxymethyl)-4-phenyl-1,2,5-oxadiazole 2-oxide typically involves several steps:

- Formation of the Oxadiazole Ring : Cyclization of a hydrazide with an aldehyde under acidic conditions.

- Introduction of the Hydroxymethyl Group : Achieved through reduction reactions using reducing agents like sodium borohydride.

- Phenyl Substitution : Conducted via nucleophilic aromatic substitution reactions.

Anticancer Properties

Research indicates that 3-(hydroxymethyl)-4-phenyl-1,2,5-oxadiazole 2-oxide exhibits significant cytotoxic effects under hypoxic conditions, making it a candidate for cancer therapy. The mechanism involves:

- Covalent Bond Formation : The formyl group can react with nucleophilic sites in proteins and DNA.

- Reactive Oxygen Species (ROS) Generation : Contributes to cytotoxicity by damaging cellular components.

In vitro studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) cells, with IC50 values indicating potent activity compared to standard chemotherapeutics like 5-Fluorouracil.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In studies comparing various oxadiazole derivatives:

- It demonstrated significant antibacterial activity against strains such as Escherichia coli and Pseudomonas aeruginosa.

- Antifungal activity was noted against Candida albicans, suggesting potential for treating fungal infections.

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of oxadiazole derivatives:

- Anticancer Studies :

- Antimicrobial Studies :

Comparison with Similar Compounds

| Compound Type | Biological Activity | Unique Features |

|---|---|---|

| 1,2,4-Oxadiazole | Antimicrobial and anticancer | Different electronic properties |

| 1,3,4-Oxadiazole | Known for medicinal applications | Broader spectrum in pharmacology |

| 1,2,3-Oxadiazole | Less common but interesting | Unique reactivity profiles |

3-(Hydroxymethyl)-4-phenyl-1,2,5-oxadiazole 2-oxide stands out due to its specific substitution pattern that enhances its reactivity and stability under various conditions.

常见问题

Q. What computational methods support structure-activity relationship (SAR) studies for derivatives?

- Methodological Answer : Molecular docking (e.g., VEGFR-2 or TGR targets) and DFT calculations predict binding affinities and electronic properties. QSAR models using Hammett constants for substituents on the phenyl ring correlate with bioactivity data .

Q. How can discrepancies in spectral data between synthetic batches be resolved?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。